An In-depth Technical Guide to Thiazole-5-carboxylic Acid: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Thiazole-5-carboxylic Acid: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Thiazole-5-carboxylic acid is a heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of biologically active molecules. Its unique thiazole ring structure imparts specific chemical properties that make it an attractive scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its significant role in the development of novel therapeutic agents.
Chemical Structure and Properties
Thiazole-5-carboxylic acid is characterized by a five-membered aromatic ring containing both a sulfur and a nitrogen atom, with a carboxylic acid group attached at the 5-position.
Chemical Structure:
The physicochemical properties of Thiazole-5-carboxylic acid are summarized in the table below, providing key data for researchers and chemists.
Table 1: Physicochemical Properties of Thiazole-5-carboxylic Acid
| Property | Value | Source(s) |
| Molecular Formula | C4H3NO2S | --INVALID-LINK-- |
| Molecular Weight | 129.14 g/mol | --INVALID-LINK--, Sigma-Aldrich |
| CAS Number | 14527-41-4 | --INVALID-LINK--, Sigma-Aldrich |
| Appearance | Pale yellow to brown solid/crystalline powder | Chem-Impex, TCI |
| Melting Point | 224 °C (decomposes) | TCI |
| Boiling Point | 107-108 °C at 10 Torr | ChemicalBook |
| pKa (predicted) | 3.07 ± 0.10 | ChemicalBook |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO).[1] Miscible with water. | |
| InChI Key | YZVFSQQHQPPKNX-UHFFFAOYSA-N | PubChem, Sigma-Aldrich |
| SMILES | O=C(O)c1cncs1 | Sigma-Aldrich |
Synthesis of Thiazole-5-carboxylic Acid
A common and effective method for the synthesis of Thiazole-5-carboxylic acid involves the lithiation of 5-bromothiazole followed by carboxylation with carbon dioxide. This halogen-metal exchange reaction provides a direct route to the desired carboxylic acid.[2]
Experimental Protocol: Synthesis via Lithiation of 5-Bromothiazole
This protocol is adapted from a similar, well-documented procedure for the synthesis of thiazole carboxylic acids.[3]
Materials:
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5-Bromothiazole
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Anhydrous Tetrahydrofuran (THF)
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n-Butyllithium (n-BuLi) solution in hexanes
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Dry Ice (solid Carbon Dioxide)
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Anhydrous Diethyl Ether
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Hydrochloric Acid (HCl), 1M solution
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Anhydrous Sodium Sulfate (Na2SO4)
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Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)
Procedure:
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Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 5-bromothiazole (1 equivalent) dissolved in anhydrous THF under an inert atmosphere.
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Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
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Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution via syringe, maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1 hour to ensure complete formation of the thiazolyllithium intermediate.
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Carboxylation: The reaction flask is carefully opened under a positive pressure of inert gas, and an excess of crushed dry ice is added in portions. The reaction mixture is then allowed to slowly warm to room temperature overnight with continuous stirring.
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Work-up: The reaction is quenched with the addition of water. The organic solvent is removed under reduced pressure. The remaining aqueous layer is washed with diethyl ether to remove any unreacted starting material.
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Acidification: The aqueous layer is cooled in an ice bath and acidified to a pH of approximately 3-4 with 1M HCl. The formation of a precipitate (the product) should be observed.
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Extraction and Drying: The aqueous mixture is extracted multiple times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Thiazole-5-carboxylic acid.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the pure Thiazole-5-carboxylic acid.
Biological Activity and Role in Drug Development
While Thiazole-5-carboxylic acid itself is primarily a building block, its derivatives are of significant interest in drug discovery due to their broad spectrum of biological activities.[4] These derivatives have been extensively investigated as anticancer and antimicrobial agents.[5]
Anticancer Activity and Signaling Pathways
Derivatives of Thiazole-5-carboxylic acid have been identified as potent inhibitors of several key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
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PI3K/AKT/mTOR Pathway: Many thiazole-based compounds have been developed as inhibitors of the Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) signaling pathway.[6][7][8] Aberrant activation of this pathway is a common feature in many cancers, and its inhibition can lead to decreased cell growth and induction of apoptosis.[9]
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EGFR Signaling Pathway: The Epidermal Growth Factor Receptor (EGFR) is another critical target in cancer therapy. Thiazole derivatives have been designed to inhibit EGFR kinase activity, thereby blocking downstream signaling cascades that promote tumor growth.[10][11]
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Monoacylglycerol Lipase (MAGL) Inhibition: MAGL is an enzyme that plays a role in the endocannabinoid system and has been implicated in tumorigenesis. Thiazole-5-carboxylate derivatives have been synthesized and shown to be selective inhibitors of MAGL, highlighting another avenue for their anticancer potential.[12]
Below is a diagram illustrating the general mechanism of action for thiazole derivatives targeting the PI3K/AKT/mTOR signaling pathway.
Caption: Inhibition of the PI3K/AKT/mTOR pathway by thiazole derivatives.
Experimental Workflow: From Synthesis to Biological Evaluation
The development of novel drugs based on the Thiazole-5-carboxylic acid scaffold typically follows a structured experimental workflow, from the initial synthesis of derivatives to their comprehensive biological evaluation.
Caption: General workflow for the development of thiazole-based therapeutic agents.
Conclusion
Thiazole-5-carboxylic acid is a cornerstone molecule in the field of medicinal chemistry. Its versatile chemical nature allows for the synthesis of a vast library of derivatives with potent biological activities. The continued exploration of these derivatives, particularly as inhibitors of key signaling pathways in cancer and infectious diseases, holds significant promise for the development of next-generation therapeutics. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]
- 10. New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and Antiproliferative Potential of Thiazole and 4-Thiazolidinone Containing Motifs as Dual Inhibitors of EGFR and BRAFV600E [mdpi.com]
- 12. Development of Thiazole-5-carboxylate Derivatives as Selective Inhibitors of Monoacylglycerol Lipase as Target in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
